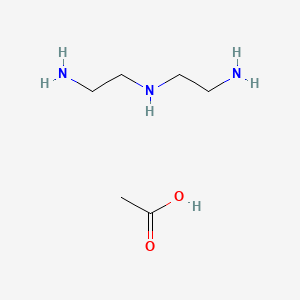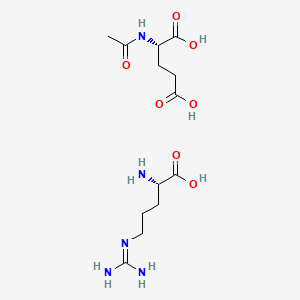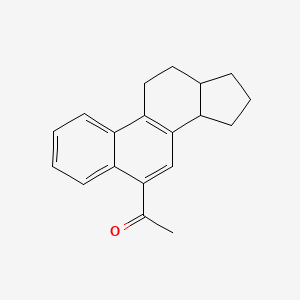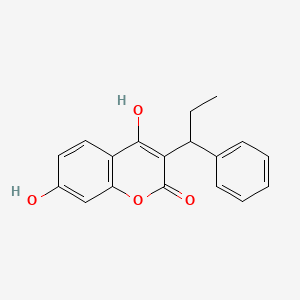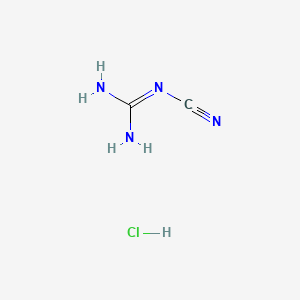
Bis(5-chloro-8-hydroxyquinolinium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis(5-chloro-8-hydroxyquinolinium) sulphate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform . The resulting chlorinated product is then treated with sulfuric acid to yield the final compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Bis(5-chloro-8-hydroxyquinolinium) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(5-chloro-8-hydroxyquinolinium) sulphate has several scientific research applications:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mécanisme D'action
The mechanism of action of Bis(5-chloro-8-hydroxyquinolinium) sulphate involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . The compound also interacts with molecular targets such as DNA and proteins, inhibiting their function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(5-chloro-8-hydroxyquinolinium) sulphate include:
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating properties.
This compound is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
84803-49-6 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O6S |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
4-chloro-1-hydroxyquinolin-1-ium;sulfate |
InChI |
InChI=1S/2C9H7ClNO.H2O4S/c2*10-8-5-6-11(12)9-4-2-1-3-7(8)9;1-5(2,3)4/h2*1-6,12H;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
IXYWXBBDOZZIOU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




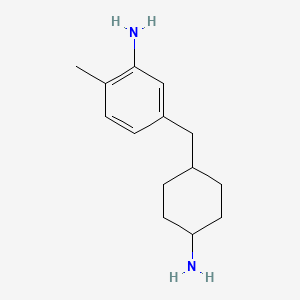
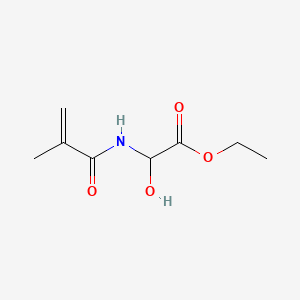
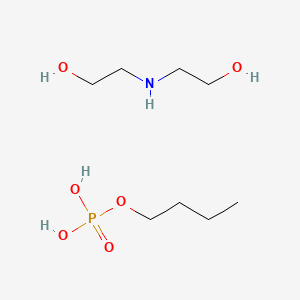
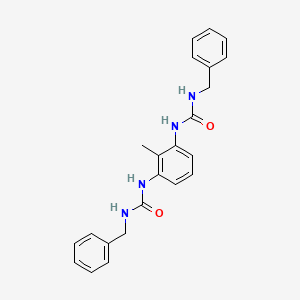
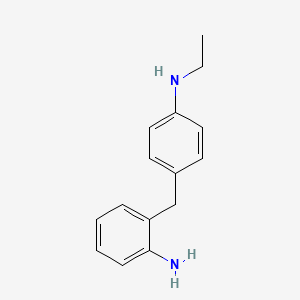
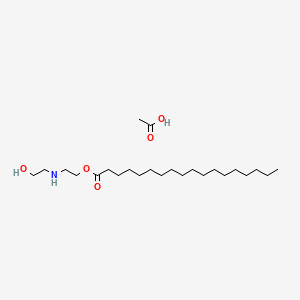
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
